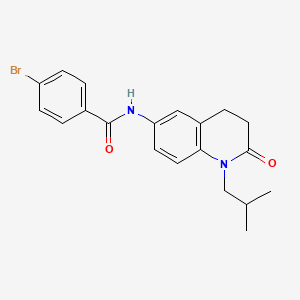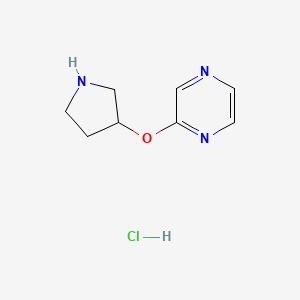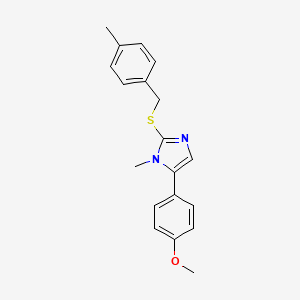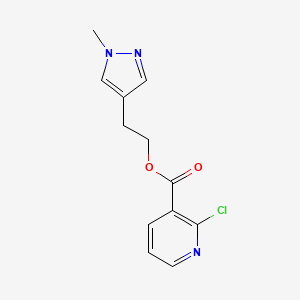![molecular formula C23H20N2O2S B2466742 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 391225-29-9](/img/structure/B2466742.png)
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound that features a thiazole ring, a naphthalene moiety, and a propoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the naphthalene ring further enhances its potential for various applications in medicinal chemistry .
准备方法
The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-bromopropoxybenzene.
Coupling with Naphthalene Carboxamide: The final step involves coupling the thiazole derivative with naphthalene-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution can occur at the naphthalene ring, particularly at the positions ortho and para to the carboxamide group.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide has several scientific research applications:
Biology: It can be used in studies to understand the interaction of thiazole derivatives with biological targets.
作用机制
The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The naphthalene moiety may enhance binding affinity to specific targets, contributing to the compound’s overall biological activity .
相似化合物的比较
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can be compared with other thiazole derivatives and naphthalene-based compounds:
Thiazole Derivatives: Compounds like 2-phenylthiazole and 4-methylthiazole share the thiazole ring but differ in their substituents, leading to variations in biological activity.
Naphthalene-Based Compounds: Naphthalene-1-carboxamide derivatives with different substituents can exhibit different properties and applications.
The uniqueness of this compound lies in its combination of the thiazole and naphthalene moieties, which may result in synergistic effects and enhanced biological activity.
属性
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-14-27-18-12-10-17(11-13-18)21-15-28-23(24-21)25-22(26)20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,2,14H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRNSDWPVZDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate](/img/structure/B2466659.png)
![2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2466660.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466662.png)
![N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2466664.png)
![1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2466665.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2466666.png)
![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)
![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2466671.png)




![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)
![4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2466682.png)
